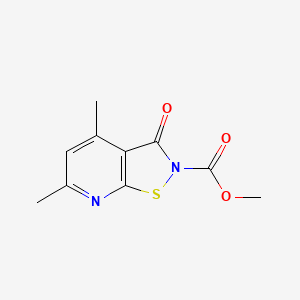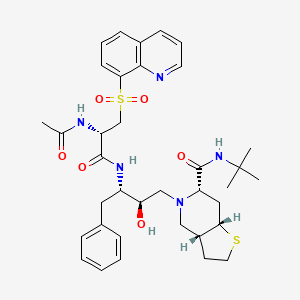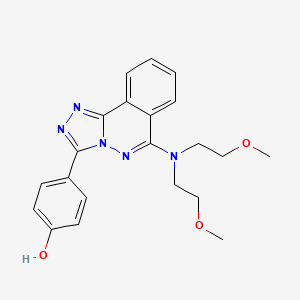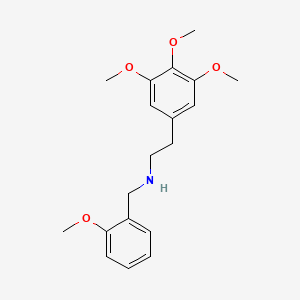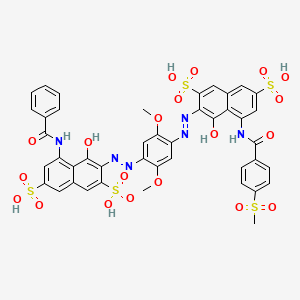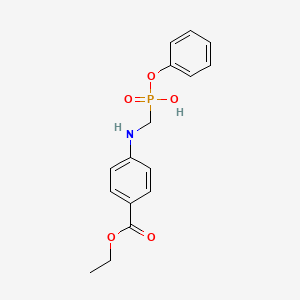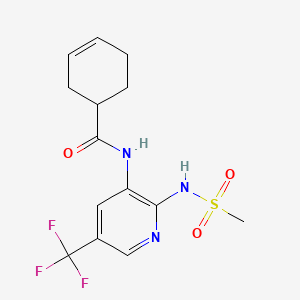
2-Diethylaminoethyl 1,3-bis(tetrahydro-2-furyl)propane-2-carboxylate hydrogen oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Diethylaminoethyl 1,3-bis(tetrahydro-2-furyl)propane-2-carboxylate hydrogen oxalate is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes diethylaminoethyl and tetrahydro-2-furyl groups, making it a subject of interest in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diethylaminoethyl 1,3-bis(tetrahydro-2-furyl)propane-2-carboxylate hydrogen oxalate involves multiple steps. One common method includes the treatment of 1,3-bis(tetrahydro-2-furyl)propane-2-carboxylic acid with 2-diethylaminoethyl chloride in boiling 2-propanol in the presence of potassium carbonate . This reaction yields the desired ester, which is then transformed into the hydrogen oxalate form.
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The process involves careful control of temperature, pressure, and reagent concentrations to achieve the desired product efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
2-Diethylaminoethyl 1,3-bis(tetrahydro-2-furyl)propane-2-carboxylate hydrogen oxalate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted esters or ethers.
Applications De Recherche Scientifique
2-Diethylaminoethyl 1,3-bis(tetrahydro-2-furyl)propane-2-carboxylate hydrogen oxalate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Explored for its therapeutic potential in treating various medical conditions due to its pharmacological properties.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of 2-Diethylaminoethyl 1,3-bis(tetrahydro-2-furyl)propane-2-carboxylate hydrogen oxalate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, leading to changes in cellular functions. For example, its hypotensive effect may be due to its ability to relax smooth muscles or inhibit certain ion channels.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Diethylaminoethyl 1,3-bis(1-naphthyl)propane-2-carboxylate hydrogen oxalate
- 2-Diethylaminoethanol hydrochloride
- 2-Diethylaminoethanol carbanilate
Uniqueness
What sets 2-Diethylaminoethyl 1,3-bis(tetrahydro-2-furyl)propane-2-carboxylate hydrogen oxalate apart from similar compounds is its unique combination of diethylaminoethyl and tetrahydro-2-furyl groups. This structural uniqueness contributes to its distinct chemical and pharmacological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
115039-99-1 |
|---|---|
Formule moléculaire |
C20H35NO8 |
Poids moléculaire |
417.5 g/mol |
Nom IUPAC |
2-(diethylamino)ethyl 3-(oxolan-2-yl)-2-(oxolan-2-ylmethyl)propanoate;oxalic acid |
InChI |
InChI=1S/C18H33NO4.C2H2O4/c1-3-19(4-2)9-12-23-18(20)15(13-16-7-5-10-21-16)14-17-8-6-11-22-17;3-1(4)2(5)6/h15-17H,3-14H2,1-2H3;(H,3,4)(H,5,6) |
Clé InChI |
HKWFKYZKGQQEFN-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCOC(=O)C(CC1CCCO1)CC2CCCO2.C(=O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



